5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-8591 involves the preparation of 4’-ethynyl-2-fluoro-2’-deoxyadenosine (EFdA). The reaction conditions typically involve the use of palladium-catalyzed coupling reactions and fluorination reagents under controlled temperature and pressure conditions .
Industrial Production Methods
For industrial production, MK-8591 can be prepared using hot melt extrusion (HME), a continuous and solvent-free processing method. This method involves blending the drug and polymer powders, followed by extrusion to form the final product . This technique is advantageous for producing pharmaceutical combination products with consistent quality and stability.
Chemical Reactions Analysis
Types of Reactions
MK-8591 undergoes various chemical reactions, including phosphorylation, which is crucial for its activation. The compound is converted intracellularly to its active triphosphate form, MK-8591-TP . This phosphorylation process involves the addition of phosphate groups to the molecule, facilitated by cellular kinases.
Common Reagents and Conditions
The phosphorylation of MK-8591 requires the presence of adenosine kinase and other cellular enzymes that facilitate the addition of phosphate groups . The reaction conditions typically involve physiological pH and temperature, ensuring efficient conversion to the active form.
Major Products Formed
The major product formed from the phosphorylation of MK-8591 is MK-8591-TP, which is the active pharmacological form responsible for its antiviral activity .
Scientific Research Applications
Mechanism of Action
MK-8591 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. It acts as a chain terminator, preventing the elongation of the viral DNA strand during replication . The compound’s unique structure allows it to form strong interactions with the active site of reverse transcriptase, even in the presence of drug-resistant mutations . This inhibition of translocation and potent antiviral activity make MK-8591 a promising candidate for HIV-1 treatment .
Comparison with Similar Compounds
Similar Compounds
Tenofovir: Another nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection.
Emtricitabine: An NRTI commonly used in combination with other antiretrovirals for HIV-1 treatment.
Lamivudine: An NRTI used in the treatment of HIV-1 and hepatitis B virus infections.
Uniqueness of MK-8591
MK-8591 stands out due to its long intracellular half-life and potent activity against drug-resistant HIV-1 strains . Its ability to be administered in extended-duration formulations, such as implants, offers a significant advantage in improving patient adherence and reducing the frequency of dosing .
Properties
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-6(11)3-5-4-12-7-8-1-2-9(5)7/h4H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLGVTXSFSDBGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352766 |
Source
|
Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158197-27-4 |
Source
|
Record name | 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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